molecular formula C16H12BrNOS B2852885 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole CAS No. 339019-74-8

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Cat. No.: B2852885
CAS No.: 339019-74-8
M. Wt: 346.24
InChI Key: VSIJMNLJDVYARA-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a chemical compound with the molecular formula C16H12BrNOS and a molecular weight of 346.2 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and an isoxazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole typically involves the reaction of 4-bromobenzyl mercaptan with 5-phenylisoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The isoxazole ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is unique due to its combination of a bromophenyl group, a sulfanyl group, and an isoxazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIJMNLJDVYARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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